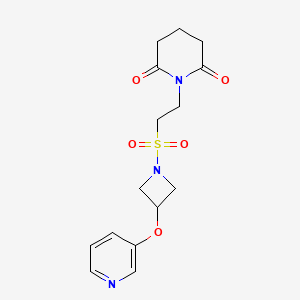

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative characterized by a sulfonylethyl linker connecting the piperidine core to a 3-(pyridin-3-yloxy)azetidine moiety. This structure combines a rigid heterocyclic system (azetidine) with a pyridine substituent, which may enhance target binding specificity and pharmacokinetic properties. Piperidine-2,6-diones, also known as glutarimides, are pharmacologically significant due to their structural similarity to natural alkaloids and their role in modulating biological targets such as cytokines and kinases .

Properties

IUPAC Name |

1-[2-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14-4-1-5-15(20)18(14)7-8-24(21,22)17-10-13(11-17)23-12-3-2-6-16-9-12/h2-3,6,9,13H,1,4-5,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLDZAGVKELQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Cyclization Strategy

A robust protocol involves reacting glutaric anhydride derivatives with acrylamides under basic conditions. For instance, potassium tert-butoxide promotes the Michael addition of ethyl acetate to acrylamide intermediates, followed by cyclization to yield piperidine-2,6-dione. This method operates under solvent-free conditions, achieving yields exceeding 75% for analogous structures. Key advantages include functional group tolerance and scalability, with demonstrated kilogram-scale synthesis.

Alternative Routes via Lactamization

Lactamization of δ-amino esters represents another pathway. For example, δ-aminovaleric acid derivatives undergo cyclization in the presence of thionyl chloride or PCl₃, forming the piperidine-2,6-dione ring. However, this method necessitates stringent anhydrous conditions and offers moderate yields (50–60%).

Preparation of 3-(Pyridin-3-yloxy)azetidine

The azetidine ring with a pyridin-3-yloxy substituent is synthesized via ring-closing reactions and subsequent functionalization.

Ring-Closing Metathesis (RCM)

Azetidine precursors are accessible via RCM of allylamine derivatives. For example, N-Boc-3-hydroxyazetidine is synthesized from diallylamine using Grubbs’ catalyst, followed by deprotection. The hydroxyl group is then converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with pyridin-3-ol.

Nucleophilic Aromatic Substitution

Pyridin-3-ol reacts with mesylated azetidine under basic conditions (K₂CO₃, DMF, 80°C), yielding 3-(pyridin-3-yloxy)azetidine. This step typically achieves 65–70% yield, with purity enhanced via recrystallization from ethanol/water mixtures.

Sulfonylethyl Linker Installation

Connecting the piperidine-2,6-dione core to the azetidine moiety requires introducing a sulfonylethyl bridge.

Sulfonation of Ethylene Glycol Derivatives

Ethylene glycol derivatives are sulfonylated using chlorosulfonic acid to form ethyl sulfonyl chlorides. For example, 2-chloroethylsulfonyl chloride is prepared via reaction with SO₂Cl₂ under controlled temperatures (0–5°C). This intermediate is highly reactive and requires immediate use to avoid decomposition.

Coupling to Piperidine-2,6-dione

The sulfonyl chloride reacts with the piperidine-2,6-dione’s secondary amine under Schotten-Baumann conditions (aqueous NaOH, THF, 0°C). This step affords 1-(2-sulfonylethyl)piperidine-2,6-dione in 80–85% yield after column chromatography (SiO₂, ethyl acetate/hexane).

Final Coupling with 3-(Pyridin-3-yloxy)azetidine

The sulfonylethyl-piperidine intermediate is coupled to the azetidine moiety via nucleophilic displacement.

Sulfonamide Formation

1-(2-Sulfonylethyl)piperidine-2,6-dione reacts with 3-(pyridin-3-yloxy)azetidine in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic attack of the azetidine’s amine on the sulfonyl chloride, forming the sulfonamide bond. Yields range from 70–75%, with purification via reverse-phase HPLC (ACN/water + 0.1% TFA).

Optimization and Challenges

- Base Selection : TEA outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity but may necessitate lower temperatures to suppress sulfonate ester formation.

- Protection Strategies : Temporary Boc protection of the piperidine nitrogen prevents undesired acylation during earlier steps.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione:

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 1-(2-{[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione (CAS 1170896-47-5)

- Key Differences: Replaces the azetidine-pyridine group with a piperidine-oxadiazole substituent. Molecular Formula: C₁₇H₂₄N₄O₅S (vs. C₁₅H₂₀N₄O₅S for the target compound, estimated).

Compound B : 3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (REVLIMID®)

- Key Differences: Features an isoindoline-1,3-dione fused to the piperidine-2,6-dione core. Clinically used for cutaneous lupus and myeloma, unlike the target compound, which lacks the isoindoline moiety. The sulfonylethyl-azetidine group in the target compound may reduce off-target effects compared to REVLIMID’s broader immunomodulatory profile .

Compound C : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

Functional Group Analysis

Sulfonylethyl Linker :

- Present in both the target compound and Compound A. This linker enhances solubility and provides a spacer for optimal receptor interaction.

Pyridine vs. Oxadiazole :

Physicochemical Properties

Biological Activity

The compound 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring, an azetidine moiety, and a pyridine group. The sulfonyl group enhances its solubility and reactivity, potentially influencing its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antifungal Activity : Studies on piperidine derivatives have shown promising antifungal properties against resistant strains such as Candida auris. Specific derivatives induced apoptosis and cell cycle arrest in fungal cells, suggesting a potential mechanism for combating fungal infections .

- Antimicrobial Properties : Piperidine derivatives have been documented to possess significant antibacterial activity. For instance, derivatives with similar structures demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, indicating strong antimicrobial efficacy .

Case Studies

Several studies have investigated the biological activity of piperidine derivatives:

- Antifungal Study : A study synthesized six novel piperidine-based derivatives and tested them against C. auris. The results showed that compounds pta1, pta2, and pta3 had high antifungal activity with MIC values indicating effective inhibition of fungal growth .

- Antibacterial Evaluation : Research into the antibacterial properties of related compounds found significant activity against various bacterial strains, including E. coli and S. aureus. The derivatives demonstrated lower toxicity profiles while effectively inhibiting bacterial growth .

Data Summary Table

| Compound Name | Biological Activity | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| pta1 | Antifungal | 0.24 | Induces apoptosis |

| pta2 | Antifungal | 0.48 | Cell cycle arrest |

| pta3 | Antifungal | 0.97 | Disruption of plasma membrane |

| Other Derivatives | Antibacterial | Varies | Inhibition of cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.